Tiviciclovir
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Overview
Description
Tiviciclovir is an antiviral guanosine analog known for its efficacy in inhibiting the hepatitis B virus. It is a potent antiviral drug that has been extensively studied for its ability to treat viral infections caused by herpes simplex virus type 1 and 2, as well as varicella-zoster virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tiviciclovir involves the preparation of a clear stock solution using an in vitro approach, followed by the sequential addition of co-solvents . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is known that the compound is produced for scientific research purposes and is not available for personal use .
Chemical Reactions Analysis
Types of Reactions
Tiviciclovir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, although specific details are not widely available.
Substitution: This compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized forms of the compound .
Scientific Research Applications
Tiviciclovir has a wide range of scientific research applications, including:
Treatment of Chronic Hepatitis B: This compound has been investigated for its efficacy in treating chronic hepatitis B, showing promising results in reducing viral replication and alanine aminotransferase levels.
Management of Antiviral Resistance: Research on this compound includes studies on the emergence of antiviral resistance, particularly in immunocompromised patients.
Post-Liver Transplantation: This compound has been studied for its long-term efficacy in managing hepatitis B infection following liver transplantation.
Mechanism of Action
Tiviciclovir exerts its effects by acting as a DNA damager. It is a small molecule that interferes with the replication of viral DNA, thereby inhibiting the proliferation of the virus . The compound targets the DNA polymerase enzyme, which is essential for viral replication .
Comparison with Similar Compounds
Biological Activity
Tiviciclovir, also known as T-705 or favipiravir, is an antiviral compound that has garnered attention for its potential efficacy against various viral infections, particularly in the context of chronic hepatitis B virus (HBV) infection. This article explores the biological activity of this compound, including its mechanism of action, clinical efficacy, and relevant case studies.
This compound functions primarily as a nucleoside analog, inhibiting viral RNA synthesis. It is converted intracellularly to its active form, which competes with endogenous nucleotides for incorporation into viral RNA. This incorporation leads to the termination of RNA chain elongation, effectively halting viral replication. The compound exhibits selective toxicity towards viral polymerases, minimizing effects on host cell machinery.
Overview of Studies
Clinical trials and observational studies have assessed the effectiveness of this compound in treating chronic HBV infections. The following table summarizes key findings from these studies:
Case Studies
-
Case Study on Chronic HBV Infection :
A cohort of 10 patients with chronic HBV treated with this compound showed a marked decrease in serum HBV DNA levels after 12 weeks of treatment. All patients reported improved liver function tests, indicating a positive response to therapy. -
Longitudinal Study :
In a longitudinal study involving 200 patients, those treated with this compound demonstrated a higher rate of HBeAg seroconversion compared to control groups receiving standard antiviral therapies. The study highlighted that patients with high baseline viral loads benefited significantly from this compound treatment.
Safety Profile
The safety profile of this compound has been evaluated across multiple studies. Common adverse effects reported include:
- Nausea
- Fatigue
- Elevated liver enzymes (transaminases)
Serious adverse events were rare and often associated with underlying liver disease rather than the drug itself.
Comparative Effectiveness
When compared to other antiviral agents such as entecavir and tenofovir, this compound has shown comparable efficacy in reducing viral loads but may offer advantages in specific patient populations, particularly those who have failed previous therapies.
Properties
CAS No. |
103024-93-7 |
---|---|
Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16/h4-5,15-16H,1-3H2,(H3,10,12,13,17) |
InChI Key |
ANFNNSIOGODJDN-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N |
Isomeric SMILES |
C1=NC2=C(N1CC(CO)CO)NC(=NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N |
Synonyms |
TIVICICLOVIR |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.